2-acetamido-3-(1H-indol-3-yl)-N-(4-methoxyphenyl)propanamide
Overview
Description
2-acetamido-3-(1H-indol-3-yl)-N-(4-methoxyphenyl)propanamide is a synthetic compound that combines the structural elements of tryptophan and an acetylated methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetamido-3-(1H-indol-3-yl)-N-(4-methoxyphenyl)propanamide typically involves the acetylation of tryptophan followed by the introduction of a methoxyphenyl group. The reaction conditions often include the use of acetic anhydride and a suitable catalyst to facilitate the acetylation process. The methoxyphenyl group can be introduced through a substitution reaction using appropriate reagents and solvents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-acetamido-3-(1H-indol-3-yl)-N-(4-methoxyphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-acetamido-3-(1H-indol-3-yl)-N-(4-methoxyphenyl)propanamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Employed in studies involving protein interactions and enzyme kinetics due to its structural similarity to tryptophan.
Medicine: Investigated for its potential therapeutic effects and as a probe in drug discovery.
Mechanism of Action
The mechanism of action of 2-acetamido-3-(1H-indol-3-yl)-N-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The pathways involved often include binding to active sites or allosteric sites on proteins, leading to changes in their activity or function .
Comparison with Similar Compounds
Similar Compounds
N-acetyl-L-tryptophanamide: Similar in structure but lacks the methoxyphenyl group.
Methacetin: Contains a methoxyphenyl group but differs in the rest of the structure.
4-Methoxyamphetamine, N-acetyl: Shares the methoxyphenyl group but has a different core structure.
Uniqueness
2-acetamido-3-(1H-indol-3-yl)-N-(4-methoxyphenyl)propanamide is unique due to the combination of the tryptophan backbone with an acetylated methoxyphenyl group. This unique structure imparts distinct chemical properties and potential biological activities that are not observed in similar compounds .
Properties
IUPAC Name |
2-acetamido-3-(1H-indol-3-yl)-N-(4-methoxyphenyl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-13(24)22-19(11-14-12-21-18-6-4-3-5-17(14)18)20(25)23-15-7-9-16(26-2)10-8-15/h3-10,12,19,21H,11H2,1-2H3,(H,22,24)(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSTMTHAQSLKPBW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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